![molecular formula C6H9Cl2N3O B3023453 2-Oxo-1,2-dihydropyridine-3-carboximidamide CAS No. 885953-80-0](/img/structure/B3023453.png)
2-Oxo-1,2-dihydropyridine-3-carboximidamide
Overview
Description
“2-Oxo-1,2-dihydropyridine-3-carboximidamide” is a chemical compound with the empirical formula C6H7N3O2 . It is less studied but is of interest as a complexating agent and in pharmaceuticals .
Synthesis Analysis
The synthesis of “2-Oxo-1,2-dihydropyridine-3-carboximidamide” involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Molecular Structure Analysis
The molecular weight of “2-Oxo-1,2-dihydropyridine-3-carboximidamide” is 153.14 . The SMILES string representation is N\C(=N/O)C1=CC=CNC1=O .Chemical Reactions Analysis
This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Scientific Research Applications
Antiproliferative Activity in Cancer Cells
Research has shown that 2-oxo-1,2-dihydropyridine-3-carboximidamide exhibits antiproliferative effects in several cancer cell lines. Notably, it mildly inhibits the growth of lung cancer cells (such as A549/ATCC, NCI-H522, and HOP-62), colon cancer cells (HCC-2998), brain cancer cells (SNB-19), melanoma cells (UACC-62, SK-MEL-2, and MALME-3M), renal cancer cells (A498 and UO-31), and breast cancer cells (HS 578T and T-47D) .
Drug Precursor and Ligand Synthesis
The 2-oxo-1,2-dihydropyridine-3-carboxamide moiety serves as a structural unit in various drug-related compounds. For instance:
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydropyridine-3-carboximidamide is the Phosphoinositide-dependent kinase (PDK1) . PDK1 is a key regulator of cell survival and metabolism, and its dysregulation is manifested in several human pathologies including cancers and neurodegenerative diseases .
Mode of Action
2-Oxo-1,2-dihydropyridine-3-carboximidamide acts as an inhibitor and/or modulator of PDK1 . By inhibiting PDK1, it disrupts the PI3K/PDK1/Akt signaling axis, which is centrally involved in the inhibition of apoptosis and stimulation of cell proliferation .
Biochemical Pathways
The compound affects the PI3K/PDK1/Akt signaling pathway . This pathway plays a crucial role in cell survival and metabolism. The inhibition of PDK1 by 2-Oxo-1,2-dihydropyridine-3-carboximidamide leads to a disruption in this pathway, potentially leading to increased apoptosis and decreased cell proliferation .
Result of Action
The molecular and cellular effects of 2-Oxo-1,2-dihydropyridine-3-carboximidamide’s action are primarily related to its inhibition of PDK1. This can lead to increased apoptosis and decreased cell proliferation, potentially making it useful in the treatment of diseases such as cancer and neurodegenerative disorders .
properties
IUPAC Name |
2-oxo-1H-pyridine-3-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5(8)4-2-1-3-9-6(4)10/h1-3H,(H3,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTKIXAQVKCAFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydropyridine-3-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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